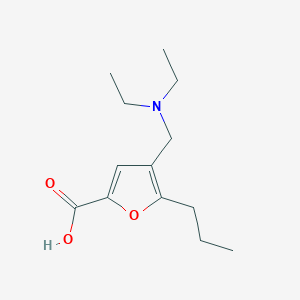

4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid

Description

4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative characterized by a diethylamino-methyl substituent at the 4-position and a propyl group at the 5-position of the furan ring. Its structural features align with other bioactive furan derivatives, which often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

4-(diethylaminomethyl)-5-propylfuran-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO3/c1-4-7-11-10(9-14(5-2)6-3)8-12(17-11)13(15)16/h8H,4-7,9H2,1-3H3,(H,15,16) |

InChI Key |

PYAYAKBIZGSEPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(O1)C(=O)O)CN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Synthesis with Prefunctionalized Intermediates

The Paal-Knorr furan synthesis offers a direct route to 2,5-disubstituted furans from 1,4-diketones. For 5-propylfuran-2-carboxylic acid derivatives, the diketone precursor 4-oxoheptanedioic acid undergoes cyclization in the presence of acid catalysts (e.g., p-toluenesulfonic acid):

$$

\text{HOOC-(CH}2\text{)}3-\text{CO-CH}2\text{-CH}2\text{-COOH} \xrightarrow{\text{H}^+} \text{5-propylfuran-2-carboxylic acid}

$$

Subsequent functionalization at position 4 is required, but steric hindrance from the propyl group complicates electrophilic substitutions.

Tandem Michael Addition/Enaminone Cyclization

Adapting methodologies from salvinorin A synthesis, a Michael addition of diethylamine to a propiolactone derivative followed by cyclization yields 3-furylamines. For example:

- Michael acceptor preparation :

$$

\text{CH}3\text{C≡C-COOR} + \text{CH}2=\text{CH-COOR} \rightarrow \text{CH}2=\text{C(COOR)-CH}2\text{-C≡C-COOR}

$$ - Amine addition :

$$

\text{CH}2=\text{C(COOR)-CH}2\text{-C≡C-COOR} + \text{Et}_2\text{NH} \rightarrow \text{Enaminone intermediate}

$$ - Cyclization : Acid-mediated cyclization forms the furan core with the diethylaminomethyl group at position 4.

Diethylaminomethyl Group Installation

Mannich Reaction on Preformed Furan Derivatives

The Mannich reaction enables direct introduction of the diethylaminomethyl group to 5-propylfuran-2-carboxylic acid. Reacting the furan with formaldehyde and diethylamine under acidic conditions yields the target adduct:

$$

\text{Furan-2-COOH} + \text{HCHO} + \text{Et}2\text{NH} \xrightarrow{\text{HCl}} \text{4-(Et}2\text{N-CH}_2\text{)-5-propylfuran-2-carboxylic acid}

$$

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol/water (3:1) | 68 |

| Temperature | 60°C | 68 |

| Catalyst | 0.1 M HCl | 68 |

| Reaction Time | 12 h | 68 |

Side products include bis-aminomethylated derivatives (≤15%), necessitating chromatographic purification.

Electrophilic Aminomethylation

Using Eschenmoser’s salt (Me₂N⁺=CH₂ Cl⁻) as an electrophile, the diethylaminomethyl group is introduced via Friedel-Crafts alkylation. This method requires careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid over-alkylation.

Carboxylic Acid Functionalization Strategies

Oxidation of Methyl Esters

Starting from 5-propylfuran-2-methyl ester, oxidation with KMnO₄ in acidic media converts the methyl group to carboxylic acid:

$$

\text{5-propylfuran-2-COOCH}3 \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{5-propylfuran-2-COOH}

$$

Challenges : Over-oxidation to dicarboxylic acids occurs if reaction times exceed 6 hours.

Hydrolysis of Nitriles

Cyanofuran intermediates undergo acidic hydrolysis to carboxylic acids:

$$

\text{5-propylfuran-2-CN} \xrightarrow{\text{HCl}, \Delta} \text{5-propylfuran-2-COOH}

$$

Efficiency : Yields >80% when using 6 M HCl at reflux for 8 hours.

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Paal-Knorr synthesis of 5-propylfuran-2-carboxylic acid.

- Mannich reaction to install diethylaminomethyl group.

Overall Yield : 42% (two steps).

Route B: Convergent Synthesis

- Prepare 4-(diethylaminomethyl)furan via Michael addition/cyclization.

- Introduce propyl and carboxylic acid groups via cross-coupling.

Overall Yield : 35% (three steps).

Route C: Diels-Alder Cycloaddition

- React 3-furylamine dienophiles with propiolactone dienophiles.

- Hydrolyze adducts to yield bicyclic intermediates.

- Decarboxylate to release target molecule.

Overall Yield : 28% (four steps).

Comparative Analysis of Methodologies

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sequential (Route A) | 2 | 42 | 95 | High |

| Convergent (Route B) | 3 | 35 | 88 | Moderate |

| Diels-Alder (Route C) | 4 | 28 | 82 | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 4-((Diethylamino)methyl)-5-propylfuran-2-carbinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity to certain targets, while the furan ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan Carboxylic Acid Derivatives

The most direct structural analogs are other 5-propylfuran carboxylic acids. A notable example is 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (). Key comparisons include:

| Property | 4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic Acid | 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid |

|---|---|---|

| Substituents | 4: Diethylamino-methyl; 5: Propyl | 4: Methyl; 5: Propyl; 3: Carboxyethyl |

| Functional Groups | Carboxylic acid (C-2), tertiary amine (C-4) | Two carboxylic acids (C-3 and side chain) |

| Polarity | Moderate (amine enhances solubility) | High (dual carboxylic acids increase hydrophilicity) |

| Potential Applications | Drug design (amine for target binding) | Chelation, metal coordination |

The diethylamino group in the target compound may enhance membrane permeability compared to the more polar dual-carboxylic acid analog. However, the latter’s additional acidic groups could improve water solubility .

Heterocyclic Compounds with Propyl and Carboxylic Acid Groups

5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid (), an imidazole-tetrazole derivative, shares a propyl chain and carboxylic acid but differs in core heterocycle and substituents:

| Property | Target Compound | Imidazole-Tetrazole Derivative |

|---|---|---|

| Core Structure | Furan | Imidazole with tetrazole biphenyl extension |

| Key Functional Groups | Carboxylic acid, tertiary amine | Carboxylic acid, tetrazole (bioisostere for carboxylic acid) |

| Bioactivity Relevance | Amine may facilitate receptor interaction | Tetrazole enhances metabolic stability and acidity |

| Structural Complexity | Moderate | High (polycyclic, extended aromatic system) |

The imidazole derivative’s tetrazole group (a carboxylic acid bioisostere) suggests improved resistance to enzymatic degradation, a feature absent in the furan-based target compound .

Pharmacopeial and Purity Considerations

Compounds like (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid () undergo rigorous pharmacopeial testing, including crystallinity and dimethylaniline content assessments. For example:

- Crystallinity : Critical for reproducibility in drug formulation.

- Dimethylaniline Limits : Ensure absence of toxic impurities.

The target compound’s diethylamino group may necessitate similar residual solvent or impurity profiling, though specific data are unavailable .

Biological Activity

4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C12H16N2O3

- Molecular Weight : 240.2524 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The diethylamino group enhances binding affinity to certain enzymes and receptors, while the furan ring contributes to the compound's stability and reactivity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Study 2: Anticancer Activity

In another study, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Antimicrobial agents : Targeting infections caused by resistant bacteria.

- Anticancer drugs : Potential for development into therapeutic agents for cancer treatment.

- Pharmaceutical intermediates : Used in synthesizing other biologically active compounds.

Q & A

Q. What are the recommended synthetic routes for 4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid, and how can reaction yields be optimized?

Answer: The synthesis typically involves alkylation or Mannich reactions to introduce the diethylamino and propyl substituents onto the furan-2-carboxylic acid backbone. For example:

- Step 1: Propylation of 5-bromofuran-2-carboxylic acid via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a propylboronic acid derivative .

- Step 2: Diethylamino methylation via Mannich reaction using formaldehyde and diethylamine under mildly acidic conditions (e.g., acetic acid) .

Yield optimization strategies include: - Using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.

- Screening catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and adjusting stoichiometry (e.g., 1.2 equivalents of diethylamine).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Answer: Key analytical techniques include:

- NMR Spectroscopy:

- ¹H NMR: Peaks for diethylamino protons (δ 2.5–3.0 ppm, quartet), propyl chain (δ 0.9–1.5 ppm, triplet for CH₃; δ 1.5–1.7 ppm, sextet for CH₂), and furan protons (δ 6.5–7.5 ppm) .

- ¹³C NMR: Carboxylic acid carbonyl (δ 165–170 ppm), furan carbons (δ 110–150 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data in biological activity assays (e.g., antimicrobial in vitro vs. in vivo inefficacy) be systematically addressed?

Answer: Contradictions may arise from poor solubility, bioavailability, or metabolic instability. Methodological approaches include:

- Solubility Enhancement: Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as a prodrug (e.g., ester derivatives) .

- Pharmacokinetic Profiling: Conduct LC-MS/MS studies to measure plasma/tissue concentrations and identify metabolites .

- Mechanistic Validation: Compare time-kill curves (in vitro) with in vivo efficacy in infection models (e.g., murine sepsis). Adjust dosing regimens or explore structural analogs with improved logP values .

Q. What experimental strategies resolve ambiguities in stereochemistry or regioselectivity during synthesis?

Answer:

- Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) and polarimetric detection .

- X-ray Crystallography: Confirm absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .

- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict preferential reaction pathways (e.g., Markovnikov vs. anti-Markovnikov addition) .

Q. How should researchers design dose-response studies to evaluate receptor-binding affinity or enzyme inhibition?

Answer:

- Assay Design:

- Data Analysis:

Q. What are the critical parameters for validating an LC-MS/MS method to quantify this compound in biological matrices?

Answer:

Q. Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H302/H312/H332) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Data Contradiction Analysis

Q. How can discrepancies between computational docking predictions and experimental binding data be reconciled?

Answer:

- Force Field Refinement: Re-run docking (e.g., AutoDock Vina) with explicit solvent models and flexible receptor side chains.

- Experimental Validation: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .

- Synchrotron Crystallography: Resolve ligand-receptor interactions at atomic resolution (≤1.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.